molecular formula C18H17NO4S2 B2414956 Ethyl 3-[(3-methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate CAS No. 932354-06-8

Ethyl 3-[(3-methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate

Cat. No. B2414956
CAS RN: 932354-06-8
M. Wt: 375.46
InChI Key: CVYHKGJNBIZYIA-UHFFFAOYSA-N
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Description

Ethyl 3-[(3-methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate, also known as EHT 1864, is a small molecule inhibitor that has been shown to have potential therapeutic benefits in various diseases. The compound is synthesized using a multistep process and has been extensively studied for its mechanism of action, biochemical and physiological effects, and future applications.

Mechanism of Action

Ethyl 3-[(3-methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate 1864 inhibits the activity of Rho GTPases by binding to the nucleotide-binding site and preventing the exchange of GDP for GTP. This leads to the inhibition of downstream signaling pathways that regulate cell migration, proliferation, and survival. The compound has been shown to selectively inhibit RhoA, Rac1, and Cdc42, which are key regulators of cell motility and invasion.
Biochemical and Physiological Effects:
This compound 1864 has been shown to have several biochemical and physiological effects, including the inhibition of cancer cell invasion and metastasis, reduction in inflammation, and improvement in cardiovascular function. The compound has also been shown to induce apoptosis in cancer cells and inhibit angiogenesis, which are important processes in tumor growth and progression.

Advantages and Limitations for Lab Experiments

Ethyl 3-[(3-methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate 1864 has several advantages for lab experiments, including its high potency and selectivity for Rho GTPases, which allows for precise targeting of specific signaling pathways. However, the compound has limited solubility in water, which can make it difficult to use in certain experiments. Additionally, the compound has been shown to have off-target effects, which can complicate data interpretation.

Future Directions

There are several future directions for the study of Ethyl 3-[(3-methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate 1864, including the development of more potent and selective inhibitors, the identification of new targets for Rho GTPases, and the evaluation of the compound's therapeutic potential in other diseases. Additionally, the use of this compound 1864 in combination with other drugs or therapies may enhance its effectiveness and reduce off-target effects. Overall, the study of this compound 1864 has the potential to lead to the development of novel therapeutic strategies for various diseases.

Synthesis Methods

The synthesis of Ethyl 3-[(3-methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate 1864 involves several steps, including the preparation of 3-(3-methylphenyl)sulfamoylbenzaldehyde, which is then reacted with 2-benzothiophenecarboxylic acid to form the final product. The synthesis process has been optimized to improve the yield and purity of the compound.

Scientific Research Applications

Ethyl 3-[(3-methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate 1864 has been studied for its potential therapeutic benefits in various diseases, including cancer, inflammation, and cardiovascular disease. The compound has been shown to inhibit the activity of Rho GTPases, which play a crucial role in cell migration, proliferation, and survival. By inhibiting Rho GTPases, this compound 1864 can prevent cancer cell invasion and metastasis, reduce inflammation, and improve cardiovascular function.

properties

IUPAC Name

ethyl 3-[(3-methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO4S2/c1-3-23-18(20)16-17(14-9-4-5-10-15(14)24-16)25(21,22)19-13-8-6-7-12(2)11-13/h4-11,19H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVYHKGJNBIZYIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=CC=CC=C2S1)S(=O)(=O)NC3=CC=CC(=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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